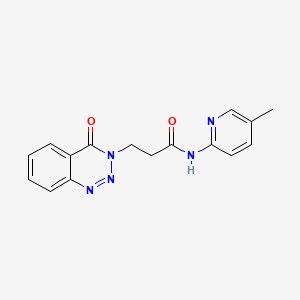

![molecular formula C14H14FNOS B4579803 N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)

N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, substitution reactions, or both to introduce the functional groups at specific positions on the thiophene ring. For instance, compounds with similar structures have been synthesized by reacting thioamide derivatives with metal ions or through the cyclization of thioamide with chloroacetoacetate, yielding products with significant yields (Sherif & Hosny, 2014), (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide has been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal that such molecules often exhibit complex geometries with significant intramolecular interactions, such as hydrogen bonds, which can influence their chemical reactivity and physical properties (Köysal et al., 2005), (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide typically involve nucleophilic substitutions and additions, given the presence of reactive functional groups such as carboxamide. These reactions are crucial for modifying the compound's structure to explore its chemical properties further or to introduce new functionalities for specific applications (García et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of fluorine atoms can significantly affect these properties by altering the molecule's polarity and intermolecular interactions (Witalewska et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, or oxidizing agents, are dictated by the functional groups present in the molecule. For instance, the carboxamide group can participate in hydrogen bonding and nucleophilic addition reactions, while the fluorophenyl group can influence the electronic distribution within the molecule, affecting its reactivity (Nagaraju et al., 2018).

Aplicaciones Científicas De Investigación

Structural Analysis and Applications in Material Science

- The study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed insights into the geometric parameters of such compounds, highlighting the potential for material science applications due to their unique structural features, such as intramolecular interactions and interplanar angles (Köysal et al., 2005).

Biological and Pharmaceutical Research

Research on serotonin 1A (5-HT1A) receptors in Alzheimer's disease patients using molecular imaging probes showcases the application of fluoro-substituted compounds in neuroscience and diagnostic imaging (Kepe et al., 2006).

Fluorine-containing amides with sulfinate or sulfoxide groups have been synthesized and shown to possess radioprotective activity, indicating potential applications in radiopharmacy and protective treatments against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

Chemical Synthesis and Characterization

- The development of efficient color-tunable fluorophores for potential applications in sensing and imaging, utilizing N-ethoxycarbonylpyrene- and perylene thioamides, demonstrates the versatility of thiophene-based compounds in creating advanced materials (Witalewska et al., 2019).

Antimicrobial and Antipathogenic Studies

- New thiourea derivatives have been explored for their antipathogenic activity, highlighting the potential of fluoro-substituted compounds in developing novel antimicrobial agents with specific applications in targeting biofilm-associated infections (Limban et al., 2011).

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNOS/c1-10-8-12(9-18-10)14(17)16-7-6-11-2-4-13(15)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFVJKHPODGHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

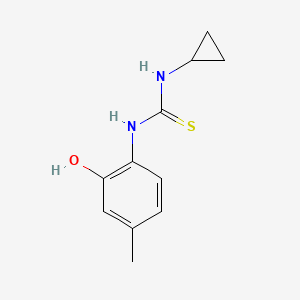

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

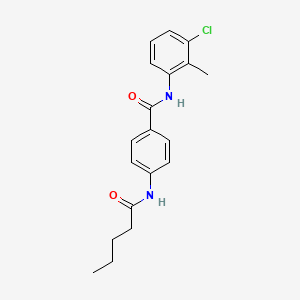

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

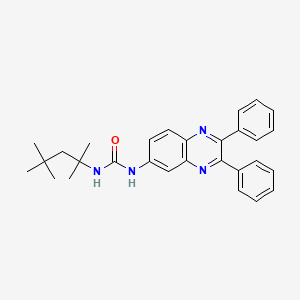

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)

![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)

![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)